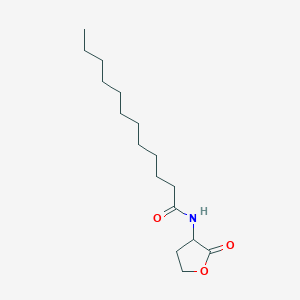

N-Dodecanoyl-DL-homoserine lactone

描述

属性

IUPAC Name |

N-(2-oxooxolan-3-yl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLZMOKUUPJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346599 | |

| Record name | N-Dodecanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18627-38-8 | |

| Record name | N-Dodecanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Sentinel Molecule: A Technical Guide to N-Dodecanoyl-DL-homoserine Lactone (C12-HSL) in Bacterial Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) and its close analog, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), are pivotal signaling molecules in the intricate communication network of Gram-negative bacteria known as quorum sensing (QS). This system allows bacteria to monitor their population density and collectively alter gene expression, leading to coordinated behaviors such as virulence factor production and biofilm formation.[1][2] In the opportunistic pathogen Pseudomonas aeruginosa, the LasI/LasR system is the master regulator of the quorum-sensing hierarchy, with 3-oxo-C12-HSL serving as its primary autoinducer.[3][4] Understanding the precise mechanism of action of C12-HSL is paramount for the development of novel anti-virulence strategies that disrupt bacterial communication rather than bacterial growth, potentially reducing the selective pressure for antibiotic resistance. This guide provides an in-depth technical overview of the C12-HSL mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Mechanism of Action: The LasI/LasR System

The canonical mechanism of C12-HSL-mediated gene regulation revolves around the LasI synthase and the LasR transcriptional regulator.[5]

-

Synthesis of the Autoinducer : At low cell densities, the LasI synthase produces a basal level of 3-oxo-C12-HSL.[2]

-

Accumulation and Diffusion : As the bacterial population grows, the concentration of 3-oxo-C12-HSL increases in the environment. This small, lipophilic molecule can diffuse across the bacterial membrane.[6][7]

-

Receptor Binding and Activation : Upon reaching a critical threshold concentration, 3-oxo-C12-HSL binds to the N-terminal ligand-binding domain of its cognate cytoplasmic receptor, LasR.[2][8][9] This binding event is thought to induce a conformational change in LasR, leading to its stabilization and dimerization.[10]

-

DNA Binding and Transcriptional Regulation : The activated LasR-AHL complex then binds to specific DNA sequences known as las boxes or lux box-like elements in the promoter regions of target genes.[9][11] This binding event typically enhances the recruitment of RNA polymerase, leading to the transcriptional activation of hundreds of genes.[7][12]

-

Positive Feedback Loop : One of the key genes activated by the LasR-AHL complex is lasI itself, creating a positive feedback loop that rapidly accelerates the production of the autoinducer and synchronizes the quorum-sensing response across the population.[13]

The crystal structure of the P. aeruginosa LasR ligand-binding domain bound to its autoinducer has been resolved, providing detailed atomic insights into the interactions between the protein and the signaling molecule.[10][14]

Quantitative Data

The following tables summarize key quantitative data related to C12-HSL and 3-oxo-C12-HSL in bacterial signaling.

Table 1: Concentrations of C12-HSL and its Analogs in Experimental Assays

| Compound | Concentration | Experimental Context | Reference |

| This compound (C12-HSL) | 50 nM | Induction of biofilm formation in Salmonella Enteritidis | [15] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 1 µM | Induction of significant inflammation in the skin of mice | [6] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 6.25 µM | Effective induction of unfolded protein response (UPR) genes | [16] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 10-100 µM | Stimulation of cells in vitro | [6] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 12-50 µM | Direct induction of apoptosis in bone marrow-derived macrophages | [16] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 100 nM | Activation of LasR-dependent bioluminescence in E. coli | [17] |

| This compound (C12-HSL) | 100 µM & 200 µM | Inhibition of planktonic growth and biofilm in S. epidermidis | [18] |

Table 2: Structural and Binding Affinity Data

| Parameter | Value | Description | Reference |

| Crystal Structure Resolution | 1.4 Å | High-resolution co-crystal structure of the LasR ligand-binding domain bound to 3-oxo-C12-HSL | [10] |

| Crystal Structure Resolution | 1.8 Å | Crystal structure of the LasR ligand-binding domain bound to 3-oxo-C12-HSL | [14] |

| Dissociation Constant (Kd) | 11 pM | Affinity of purified LasR to a DNA probe containing a las-rhl box in the presence of 5 µM 3-oxo-C12-HSL | [19] |

| Dissociation Constant (Kd) | 15 pM | DNA-binding affinity of purified LasR in the presence of 3-oxo-C12-HSL | [19] |

| Dissociation Constant (Kd) | 43 pM | DNA-binding affinity of purified LasR diluted in buffer lacking 3-oxo-C12-HSL | [19] |

Gene Regulation and Phenotypic Outcomes

The LasR-C12-HSL system is a global regulator, controlling the expression of a large number of genes, many of which are directly involved in virulence and biofilm formation.[8]

Virulence Factor Production

The activation of LasR leads to the production of a suite of virulence factors that are crucial for the pathogenesis of P. aeruginosa. These include:

-

Elastases (LasA and LasB): Proteases that degrade host tissues.[7]

-

Exotoxin A: A potent toxin that inhibits protein synthesis in eukaryotic cells.[3][7]

-

Pyocyanin: A blue redox-active pigment that generates reactive oxygen species, causing oxidative stress in host cells.[7]

-

Rhamnolipids: Surfactants involved in motility and biofilm development.[7]

Biofilm Formation

C12-HSL plays a significant role in the development of structured bacterial communities known as biofilms, which are notoriously resistant to antibiotics and host immune responses.[1][6] In Salmonella Enteritidis, C12-HSL has been shown to enhance biofilm formation under anaerobic conditions by increasing the expression of the adrA gene, which is involved in the synthesis of c-di-GMP, a key second messenger in biofilm regulation.[15][20] In P. aeruginosa, the quorum-sensing cascade, initiated by the Las system, is essential for the formation of differentiated and mature biofilms.[6] However, studies have also highlighted the importance of the C4-HSL signal from the subordinate rhl system in biofilm formation.[21]

Hierarchical Control of Other QS Systems

In P. aeruginosa, the Las system sits (B43327) at the top of a regulatory hierarchy. The activated LasR-3-oxo-C12-HSL complex upregulates the expression of the rhlI and rhlR genes, which constitute the second acyl-homoserine lactone (AHL) system.[8] This system utilizes N-butanoyl-L-homoserine lactone (C4-HSL) as its signal. Furthermore, the Las system positively regulates the Pseudomonas quinolone signal (PQS) system, another crucial communication network in this organism.[22] Interestingly, the rhl system appears to repress PQS production, suggesting a complex interplay and a regulatory balance between the different quorum-sensing systems, dependent on the ratio of 3-oxo-C12-HSL to C4-HSL.[22]

Experimental Protocols

Biofilm Formation Assay (Crystal Violet Staining)

This method quantifies the total biofilm biomass.

-

Bacterial Culture: Grow bacterial isolates (e.g., P. aeruginosa, S. epidermidis) in an appropriate liquid medium (e.g., Tryptone Soy Broth) overnight at the optimal temperature (e.g., 37°C).

-

Inoculation: Dilute the overnight culture and add it to the wells of a microtiter plate. Include wells with sterile medium as a negative control. Add C12-HSL or other test compounds at desired concentrations.

-

Incubation: Incubate the plate under static conditions for a specified period (e.g., 24-48 hours) to allow for biofilm formation.

-

Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently with a buffer (e.g., phosphate-buffered saline, PBS) to remove non-adherent cells.

-

Staining: Add a solution of 0.1% (w/v) crystal violet to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the stain bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The absorbance value is proportional to the biofilm biomass.[23]

AHL Activity Assay using a Reporter Strain

This bioassay is used to detect and quantify AHL production.

-

Reporter Strain: Utilize a bacterial reporter strain, such as Agrobacterium tumefaciens NTL4(pCF218)(pCF372), which is engineered to produce a detectable signal (e.g., β-galactosidase) in response to exogenous AHLs.[24]

-

Sample Preparation: Prepare cell-free supernatants from the bacterial cultures to be tested by centrifugation and filtration. Alternatively, use synthetic AHLs at known concentrations for a standard curve.

-

Assay Setup: In a 96-well plate, mix the sample containing AHLs with a cell-free extract of the reporter strain or with the live reporter strain culture.[24]

-

Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period to allow for the induction of the reporter gene.

-

Signal Detection:

-

Quantification: Compare the signal from the samples to a standard curve generated with known concentrations of a specific AHL to quantify the AHL activity.

Electrophoretic Mobility Shift Assay (EMSA) for LasR-DNA Binding

This technique is used to study the direct binding of the LasR protein to its target DNA promoter regions.

-

Protein Purification: Overexpress and purify the LasR protein from a suitable host like E. coli. It is often crucial to perform this in the presence of 3-oxo-C12-HSL to obtain a soluble and active protein.[12][19]

-

DNA Probe Preparation: Synthesize and label a DNA fragment (probe) corresponding to the putative LasR binding site in a target promoter (e.g., the lasI promoter). Labeling can be done with radioactive isotopes (e.g., ³²P) or non-radioactive tags (e.g., biotin).

-

Binding Reaction: Incubate the purified LasR protein with the labeled DNA probe in a suitable binding buffer. The reaction should include 3-oxo-C12-HSL. Perform reactions with varying concentrations of LasR. Include a control reaction with a non-specific DNA probe to demonstrate binding specificity.[19]

-

Electrophoresis: Separate the binding reaction mixtures on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the DNA probes on the gel. If the protein has bound to the probe, the resulting protein-DNA complex will migrate more slowly than the free, unbound probe, causing a "shift" in the band's position.

-

Analysis: The intensity of the shifted band is proportional to the amount of protein-DNA complex formed, allowing for the determination of binding affinity (Kd).[19]

Visualizations: Signaling Pathways and Workflows

Core C12-HSL Signaling Pathway

Caption: The core LasI/LasR quorum-sensing circuit in Gram-negative bacteria.

Hierarchical Control of QS in P. aeruginosa

Caption: Simplified hierarchy of the Las, Rhl, and PQS quorum-sensing systems.

Experimental Workflow: AHL Activity Bioassay

Caption: General experimental workflow for an AHL reporter gene bioassay.

Conclusion and Future Directions

This compound and its derivatives are master signaling molecules that orchestrate complex bacterial behaviors, particularly in pathogens like Pseudomonas aeruginosa. The LasI/LasR system, governed by C12-HSL, initiates a cascade of gene expression that leads to the production of virulence factors and the formation of resilient biofilms. The intricate regulatory network, including hierarchical control over the Rhl and PQS systems, highlights the sophistication of bacterial communication.

For drug development professionals, the LasR receptor represents a prime target for the design of quorum-sensing inhibitors. By competitively binding to LasR, small molecules can disrupt the entire downstream signaling cascade, effectively disarming the pathogen without killing it. The detailed structural and quantitative data presented in this guide provide a solid foundation for such structure-based drug design and for the development of robust screening assays. Future research will likely focus on identifying more potent and specific inhibitors, understanding the mechanisms of resistance to such compounds, and exploring their efficacy in complex, multi-species environments that mimic real-world infections.

References

- 1. moleculardepot.com [moleculardepot.com]

- 2. N-acyl homoserinelactone-mediated gene regulation in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Molecular Basis for the Recognition of Structurally Distinct Autoinducer Mimics by the Pseudomonas aeruginosa LasR Quorum Sensing Signaling Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding [frontiersin.org]

- 13. journals.asm.org [journals.asm.org]

- 14. rcsb.org [rcsb.org]

- 15. researchgate.net [researchgate.net]

- 16. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The quorum sensing molecule C12-HSL promotes biofilm formation and increases adrA expression in Salmonella Enteritidis under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. researchgate.net [researchgate.net]

The Autoinducer's Dawn: A Technical History of N-Acyl Homoserine Lactones in Bacterial Communication

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-to-cell communication is a fundamental process that allows multicellular organisms to coordinate complex behaviors. For many years, bacteria were viewed as solitary organisms, acting independently. However, a series of groundbreaking discoveries beginning in the late 1960s revealed that bacteria possess sophisticated communication systems, allowing them to function as multicellular collectives. This phenomenon, now widely known as quorum sensing (QS), is mediated by small, diffusible signaling molecules called autoinducers. Among the best-characterized signaling molecules in Gram-negative bacteria are the N-acyl homoserine lactones (AHLs). This technical guide delves into the history of their discovery, the key experiments that elucidated their structure and function, and the foundational methodologies that continue to underpin research in this critical field of microbiology and drug development.

The Genesis of a Concept: Autoinduction in Vibrio fischeri

The story of AHLs begins not with a search for communication, but with the study of light. In the late 1960s and early 1970s, researchers including J. Woodland Hastings and Kenneth Nealson were investigating the bioluminescence of the marine bacterium Vibrio fischeri (now known as Aliivibrio fischeri). They observed a peculiar, density-dependent regulation of light production: the bacteria would only luminesce when they reached a high population density.[1]

This observation led to a pivotal hypothesis: the bacteria were producing and releasing a substance into their environment that accumulated with increasing cell numbers. Once this "autoinducer" reached a critical threshold concentration, it would trigger the expression of the genes for luciferase, the light-producing enzyme.[2] This process was termed "autoinduction."[2] Experiments showed that if the conditioned medium from a dense, light-producing culture was added to a sparse, non-luminescent culture, the sparse culture would promptly begin to glow, confirming the existence of a secreted signaling molecule.[3]

The Hunt for the Autoinducer: Structure Elucidation

Identifying the chemical nature of this elusive autoinducer was a major challenge that culminated in a landmark 1981 paper by Eberhard and colleagues. Their work laid the foundation for the entire field of AHL-mediated quorum sensing. The process involved a meticulous multi-step purification and analysis of the molecule from vast quantities of V. fischeri culture supernatant.

The workflow they established became a template for the discovery of other AHLs. It involved initial extraction from the aqueous culture medium into an organic solvent, followed by multiple rounds of chromatographic purification to isolate the active compound, and finally, structural analysis using the advanced spectroscopic methods of the time.

References

The Silent Architects: A Technical Guide to the Biological Functions of Long-Chain Acyl-Homoserine Lactones in Microbial Communities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Long-chain acyl-homoserine lactones (AHLs) are a class of quorum-sensing signal molecules primarily utilized by Gram-negative bacteria to coordinate collective behaviors. These intricate signaling networks, orchestrated by molecules with acyl chains of ten or more carbons, play a pivotal role in shaping the structure and function of microbial communities across diverse ecosystems. From regulating virulence in pathogenic bacteria to facilitating symbiotic relationships, the influence of long-chain AHLs is both profound and far-reaching. This technical guide provides a comprehensive overview of the biological functions of these molecules, detailed experimental protocols for their study, and a quantitative analysis of their presence and activity in various microbial niches.

Core Concepts: The Language of Long-Chain AHLs

At its core, long-chain AHL-mediated communication relies on the LuxI/LuxR-type quorum-sensing system. This system is comprised of two key protein families:

-

LuxI-type synthases: These enzymes are responsible for the synthesis of specific AHL molecules. In the context of long-chain AHLs, prominent examples include LasI in Pseudomonas aeruginosa, SinI in Sinorhizobium meliloti, and CepI in Burkholderia cenocepacia.

-

LuxR-type receptors: These are intracellular transcriptional regulators that bind to their cognate AHLs. This binding event typically induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as lux boxes. This interaction modulates the expression of target genes, thereby orchestrating a population-wide response.

The length and modifications of the acyl chain of the AHL molecule confer specificity to the signaling system, allowing for intricate communication networks within and between bacterial species.

Biological Functions in Microbial Communities

Long-chain AHLs regulate a diverse array of biological processes that are critical for the success of microbial communities. These functions are often density-dependent, ensuring that energy-intensive processes are only initiated when a sufficient population of bacteria is present to act in concert.

Virulence Factor Regulation

In many pathogenic bacteria, the expression of virulence factors is tightly controlled by long-chain AHLs. This allows for a coordinated attack on a host organism once a critical bacterial population has been established. A prime example is the LasI/LasR system in Pseudomonas aeruginosa, where the long-chain AHL, 3-oxo-C12-HSL, is a key regulator of a wide range of virulence factors, including elastase, alkaline protease, and exotoxin A. This coordinated expression of virulence factors contributes significantly to the pathogenicity of P. aeruginosa in opportunistic infections.

Biofilm Formation and Maturation

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth provides protection from environmental stresses, including antibiotics and host immune responses. Long-chain AHLs are instrumental in the development and maturation of biofilms in numerous bacterial species. For instance, in P. aeruginosa, the LasI/LasR system is involved in the initial stages of biofilm formation, while in Burkholderia cenocepacia, the CepI/CepR system, which produces and responds to the long-chain AHL C8-HSL, is crucial for biofilm maturation.

Symbiotic Interactions

Beyond pathogenesis, long-chain AHLs are also key mediators of beneficial interactions between bacteria and their hosts. In the symbiotic relationship between Sinorhizobium meliloti and its legume hosts, the SinI/SinR/ExpR system utilizes a variety of long-chain AHLs, including C16:1-HSL, to regulate genes involved in nitrogen fixation and the establishment of root nodules. These signaling molecules are essential for the successful colonization of the host plant and the development of a functional symbiosis.

Interspecies Communication and Competition

The diversity of AHL structures allows for complex communication networks within mixed microbial communities. While some AHL-receptor interactions are highly specific, others exhibit a degree of promiscuity, enabling interspecies "crosstalk." Long-chain AHLs produced by one species can influence the gene expression of another, leading to either cooperative or competitive interactions. For example, the long-chain AHL 3-oxo-C12-HSL from P. aeruginosa can inhibit the growth and virulence of the Gram-positive bacterium Staphylococcus aureus, demonstrating a competitive advantage mediated by quorum sensing.

Quantitative Insights: Long-Chain AHLs in Numbers

The concentration of long-chain AHLs in a given environment is a critical determinant of their biological activity. The following tables summarize quantitative data on the concentrations of these molecules in various microbial communities and their effective concentrations for inducing specific biological responses.

| Environment/System | Long-Chain AHL Detected | Concentration Range | Reference |

| Pseudomonas aeruginosa Biofilm | 3-oxo-C12-HSL | 632 ± 381 µM | [1] |

| Pseudomonas aeruginosa Biofilm | 3-oxo-C10-HSL | 3 ± 2 µM | [1] |

| Anaerobic Bioreactor Biofilm | C10-HSL | Predominant AHL | [2] |

| Marine Subtidal Biofilms | Various long-chain and 3-oxo-AHLs | Present | [3] |

| Soil | N-octanoyl homoserine lactone (OHL) | 0.5 - 50 nmol/g | [4] |

| Intertidal Marsh Soil (Summer) | C10-HSL | ~1.5 ng/g | [5] |

| Intertidal Marsh Soil (Summer) | C12-HSL | ~0.5 ng/g | [5] |

| Marine Water | Long-chain AHLs | More stable than short-chain | [6][7] |

| Porphyra haitanensis-associated Pseudoalteromonas galatheae | C18:1-HSL | Present | [8] |

| Biological Process | Bacterium | Long-Chain AHL | Effective Concentration | Reference | | --- | --- | --- | --- | | Virulence gene expression (general) | Pseudomonas aeruginosa | 3-oxo-C12-HSL | >12 µM |[9] | | Inhibition of S. epidermidis biofilm | Pseudomonas aeruginosa | 3-oxo-C12-HSL | 100 - 200 µM |[10] | | Restoration of swarming motility | Sinorhizobium meliloti | C16:1-HSL | 1 - 5 nM |[11] | | Induction of MtENOD11 expression | Sinorhizobium meliloti | Nod factor (for comparison) | 10⁻⁷ M |[12] | | Response in Mesorhizobium japonicum | Mesorhizobium japonicum | 2E, 4E-C12:2-HSL | as low as 1 nM |[13] |

Experimental Protocols

The study of long-chain AHLs requires a combination of techniques for their extraction, detection, and quantification, as well as methods to investigate their impact on bacterial gene expression.

Extraction of Long-Chain Acyl-Homoserine Lactones

Objective: To extract long-chain AHLs from bacterial culture supernatants for subsequent analysis.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

-20°C freezer

Protocol:

-

Grow the bacterial strain of interest in a suitable liquid medium to the late stationary phase, as AHL concentrations are often highest at this stage.

-

Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Carefully decant the supernatant into a clean flask.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

-

Shake the mixture vigorously for 1-2 minutes and then allow the phases to separate.

-

Collect the upper ethyl acetate phase, which now contains the AHLs.

-

Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.

-

Pool the ethyl acetate fractions and remove the solvent using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the AHLs.

-

Resuspend the dried extract in a small, known volume of acetonitrile.

-

Store the AHL extract at -20°C until further analysis.

Detection of Long-Chain AHLs using an Agrobacterium tumefaciens Biosensor

Objective: To qualitatively detect the presence of long-chain AHLs using a bacterial biosensor strain.

Materials:

-

Agrobacterium tumefaciens NTL4(pZLR4) biosensor strain

-

LB agar (B569324) plates

-

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution

-

AHL extract or bacterial culture to be tested

-

Sterile toothpicks or inoculation loops

Protocol:

-

Prepare LB agar plates supplemented with the appropriate antibiotics for maintaining the pZLR4 plasmid in A. tumefaciens NTL4.

-

Spread a lawn of the A. tumefaciens NTL4(pZLR4) biosensor on the surface of the agar plates.

-

Spot a small volume (e.g., 5-10 µL) of the AHL extract onto the center of the bacterial lawn. Alternatively, for cross-streaking, streak the test bacterium in a line across the plate, and then streak the biosensor strain perpendicular to the test strain.

-

Incubate the plates at 28-30°C for 24-48 hours.

-

Observe the plates for the development of a blue color in the biosensor lawn around the spotted extract or at the intersection of the streaks. The blue color is due to the hydrolysis of X-Gal by β-galactosidase, the expression of which is induced by the presence of AHLs.

Quantification of Long-Chain AHLs by LC-MS/MS

Objective: To accurately quantify the concentration of specific long-chain AHLs in a sample.

Materials:

-

AHL extract

-

AHL standards of known concentrations

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate column (e.g., C18 reverse-phase)

-

Mobile phases (e.g., acetonitrile and water with formic acid)

Protocol:

-

Prepare a standard curve by running a series of dilutions of the long-chain AHL standards on the LC-MS/MS.

-

Inject the AHL extract onto the LC system. The AHLs are separated based on their hydrophobicity by the reverse-phase column.

-

The separated compounds are then introduced into the mass spectrometer.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode. For each long-chain AHL, a specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion are selected for monitoring.

-

The peak area of the product ion for each AHL in the sample is measured.

-

The concentration of each long-chain AHL in the sample is determined by comparing its peak area to the standard curve generated from the AHL standards.

Analysis of AHL-Mediated Gene Expression using a lacZ Reporter Fusion

Objective: To quantify the transcriptional activation of a target promoter in response to long-chain AHLs.

Materials:

-

Bacterial strain of interest

-

Plasmid vector for constructing lacZ fusions (e.g., pMP220)

-

Restriction enzymes, T4 DNA ligase, and other molecular biology reagents

-

Competent E. coli for cloning

-

Method for introducing the plasmid into the target bacterium (e.g., electroporation, conjugation)

-

Long-chain AHL of interest

-

ONPG (o-nitrophenyl-β-D-galactopyranoside)

-

Spectrophotometer

Protocol:

-

Construction of the Reporter Fusion:

-

Amplify the promoter region of the target gene by PCR.

-

Clone the promoter fragment upstream of a promoterless lacZ gene in a suitable reporter plasmid.

-

Transform the resulting plasmid into the bacterial strain of interest.

-

-

Gene Expression Assay:

-

Grow the reporter strain in a suitable medium to a specific cell density.

-

Divide the culture into aliquots and add different concentrations of the long-chain AHL to be tested. Include a no-AHL control.

-

Incubate the cultures for a defined period to allow for gene expression.

-

Measure the optical density (OD) of the cultures.

-

Lyse the cells (e.g., using chloroform (B151607) and SDS).

-

Add ONPG to the cell lysates. β-galactosidase will cleave ONPG, producing a yellow product (o-nitrophenol).

-

Stop the reaction after a specific time by adding a sodium carbonate solution.

-

Measure the absorbance of the yellow product at 420 nm.

-

Calculate the β-galactosidase activity in Miller units, which normalizes the activity to the cell density and incubation time.

-

Visualizing the Networks: Signaling Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate key signaling pathways and experimental workflows related to long-chain AHLs.

Signaling Pathways

Caption: The LasI/LasR signaling pathway in Pseudomonas aeruginosa.

Caption: The SinI/SinR/ExpR signaling pathway in Sinorhizobium meliloti.

Experimental Workflows

Caption: Workflow for the extraction and analysis of AHLs.

Conclusion and Future Directions

Long-chain acyl-homoserine lactones are integral to the social lives of many Gram-negative bacteria, governing a wide range of processes from virulence to symbiosis. A thorough understanding of these signaling molecules and the networks they control is essential for developing novel strategies to combat bacterial infections and to harness the beneficial activities of microbial communities. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to delve into the intricate world of long-chain AHLs.

Future research in this field will likely focus on several key areas:

-

Discovery of Novel Long-Chain AHLs: As analytical techniques become more sensitive, it is probable that new and more complex long-chain AHLs will be identified, expanding our understanding of the chemical vocabulary of bacteria.

-

Elucidation of Complex Regulatory Networks: The interplay between different quorum-sensing systems and other regulatory pathways within a single organism and in mixed communities remains a fertile ground for investigation.

-

Development of Quorum Quenching Strategies: The targeted disruption of long-chain AHL signaling holds great promise for the development of anti-virulence therapies that are less likely to promote antibiotic resistance.

-

Harnessing AHLs for Biotechnology: A deeper understanding of how long-chain AHLs mediate beneficial plant-microbe interactions could lead to new approaches for promoting plant growth and health in agriculture.

By continuing to explore the silent, yet powerful, language of long-chain acyl-homoserine lactones, we can unlock new avenues for both therapeutic intervention and biotechnological innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Presence of N-acyl homoserine lactones in soil detected by a whole-cell biosensor and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sinorhizobium meliloti integration host factor (IHF) genes affect symbiotic performance of alfalfa ( Medicago sativa L.) : Symbiotic functions of rhizobial ihf genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

N-Dodecanoyl-DL-homoserine Lactone: A Technical Guide to its Impact on Bacterial Virulence Factor Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. As a primary autoinducer in the las QS system, C12-HSL plays a pivotal role in regulating the expression of a wide array of virulence factors, contributing significantly to the bacterium's pathogenicity. This technical guide provides an in-depth analysis of the impact of C12-HSL on the production of critical virulence factors, including elastase, pyocyanin (B1662382), and rhamnolipids. It details the underlying signaling pathways, presents quantitative data on virulence factor modulation, and offers comprehensive experimental protocols for the assessment of these factors. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of bacterial pathogenesis and the development of novel antimicrobial therapeutics targeting quorum sensing.

Introduction to this compound and Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers.

This compound (C12-HSL), often referred to as 3-oxo-C12-HSL in the context of Pseudomonas aeruginosa, is a prominent member of the AHL family. It is a signaling molecule used by various bacteria to regulate cooperative behaviors such as biofilm formation and virulence factor production[1].

The Hierarchical Quorum Sensing Network in Pseudomonas aeruginosa

P. aeruginosa possesses two well-characterized and interconnected AHL-based QS systems: the las system and the rhl system.[2][3] These systems operate in a hierarchical manner, with the las system positioned at the top.[4]

-

The las System: This system is comprised of the LasI synthase, which is responsible for the synthesis of N-(3-oxododecanoyl)-homoserine lactone (3-oxo-C12-HSL), and LasR, a transcriptional regulator that binds to 3-oxo-C12-HSL.[2][4]

-

The rhl System: This system consists of the RhlI synthase, which produces N-butyryl-homoserine lactone (C4-HSL), and the transcriptional regulator RhlR that binds C4-HSL.[5]

The las system, through the LasR-3-oxo-C12-HSL complex, positively regulates the expression of the rhl system, including the genes for RhlR and RhlI.[4] This hierarchical structure ensures a coordinated and timely expression of a large number of virulence genes. In total, it is estimated that these QS systems regulate approximately 10% of the P. aeruginosa genome.[4]

Impact of C12-HSL on Virulence Factor Production

The activation of the LasR transcriptional regulator by 3-oxo-C12-HSL initiates a signaling cascade that leads to the production of numerous virulence factors. These factors are crucial for the establishment and maintenance of infections, contributing to tissue damage, evasion of the host immune system, and biofilm formation.[5]

Key Virulence Factors Regulated by C12-HSL

The LasR-3-oxo-C12-HSL complex directly or indirectly controls the expression of a variety of virulence determinants, including:

-

Elastase (LasB): A potent protease that can degrade elastin, a key component of connective tissue, leading to tissue damage.[4]

-

Alkaline Protease: Another protease that contributes to tissue damage and the degradation of host proteins.

-

Exotoxin A: A potent toxin that inhibits protein synthesis in eukaryotic cells.

-

Pyocyanin: A blue-green phenazine (B1670421) pigment with redox-active properties that can generate reactive oxygen species, causing oxidative stress and damage to host cells.

-

Rhamnolipids: Biosurfactants that play a role in biofilm formation, motility, and the solubilization of hydrophobic substrates. The production of rhamnolipids is primarily under the control of the rhl system, which is in turn regulated by the las system.[1]

Quantitative Data on Virulence Factor Production

The following tables summarize the quantitative effects of this compound (specifically 3-oxo-C12-HSL) on the production of key virulence factors in Pseudomonas aeruginosa.

Table 1: Effect of Exogenous 3-oxo-C12-HSL on Pyocyanin Production in a lasR-negative P. aeruginosa Strain

| 3-oxo-C12-HSL Concentration | Pyocyanin Production (OD520 / CFU) |

| 0 µM (Control) | Low (baseline) |

| 3 µM | Significantly Increased |

Data adapted from a study on surface-grown P. aeruginosa, demonstrating that 3-oxo-C12-HSL can upregulate pyocyanin expression even in the absence of its cognate receptor, LasR.[2][6]

Table 2: General Effects of 3-oxo-C12-HSL on Virulence Factor Gene Expression and Production

| Virulence Factor | Gene(s) | Effect of 3-oxo-C12-HSL | Quantitative Impact |

| Elastase | lasB | Upregulation | Inhibition of the las system significantly reduces elastase production. |

| Pyocyanin | phz operon | Upregulation | Inhibition of the las system leads to a significant decrease in pyocyanin levels.[4] |

| Rhamnolipids | rhlAB | Indirect Upregulation (via the rhl system) | The las system is required for the activation of the rhl system and subsequent rhamnolipid production.[1] |

Table 3: Concentration-Dependent Effects of 3-oxo-C12-HSL on Host Cells

| Host Cell Type | 3-oxo-C12-HSL Concentration | Observed Effect |

| Macrophages | 6.25 µM | No significant effect on cell viability.[7] |

| Macrophages | 12.5–100 µM | Induction of apoptosis and cell death.[7] |

| Macrophages | 10, 50, 100 µM | Upregulation of AQP9 mRNA and protein levels.[8] |

While this table reflects the impact on host cells, it underscores the biological activity of 3-oxo-C12-HSL at various concentrations, which is relevant to its role in virulence.

Signaling Pathways

The regulation of virulence factor production by C12-HSL is a complex process involving a hierarchical signaling cascade. The following diagram illustrates the core regulatory pathway in P. aeruginosa.

Caption: The hierarchical Las and Rhl quorum sensing systems in P. aeruginosa.

Experimental Protocols

This section provides detailed methodologies for the quantification of key virulence factors regulated by C12-HSL.

Elastase Activity Assay (Elastin Congo Red Method)

This assay measures the activity of secreted LasB elastase in culture supernatants using Elastin Congo Red (ECR) as a substrate.

Materials:

-

P. aeruginosa culture supernatants

-

Elastin Congo Red (ECR)

-

50 mM Tris-HCl, pH 7.4

-

0.5 mM CaCl2

-

Luria-Bertani (LB) medium

-

Spectrophotometer

Procedure:

-

Grow P. aeruginosa strains in LB medium to an OD600nm of 0.6.

-

Dilute the cultures 1:100 and incubate for an additional 24 hours with shaking.

-

Centrifuge the cultures and filter the supernatants through a 0.22 µm filter.

-

Dilute the supernatants 1:10 in LB medium.

-

Prepare a 2X ECR solution (20 mg/ml ECR in 50 mM Tris-HCl pH 7.4 and 0.5 mM CaCl2).

-

Mix the diluted supernatants 1:1 with the 2X ECR solution.

-

Incubate for 20 hours at 37°C with shaking.

-

Centrifuge to pellet the remaining ECR.

-

Measure the absorbance of the supernatant at 495 nm (OD495nm) to quantify the released Congo red dye.

-

Use LB medium as a negative control.

Pyocyanin Quantification

This protocol is based on the chloroform (B151607)/HCl extraction of pyocyanin from liquid cultures.

Materials:

-

P. aeruginosa culture supernatant

-

Chloroform

-

0.2 M HCl

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Centrifuge the bacterial culture to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Add an equal volume of chloroform to the supernatant and mix vigorously.

-

Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform phase.

-

Carefully transfer the chloroform phase to a new tube.

-

Add half the volume of 0.2 M HCl to the chloroform extract and mix vigorously. The pyocyanin will move to the upper, aqueous phase, which will turn pink.

-

Centrifuge to separate the phases.

-

Transfer the upper, pink aqueous layer to a new tube.

-

Measure the absorbance of the aqueous layer at 520 nm (OD520).

-

Calculate the concentration of pyocyanin (in µg/mL) using the formula: Concentration (µg/mL) = OD520 x 17.072 .

Rhamnolipid Quantification (Methylene Blue Method)

This method quantifies rhamnolipids based on a complexation reaction with methylene (B1212753) blue.

Materials:

-

Cell-free culture supernatant

-

1 N HCl

-

Ethyl acetate (B1210297)

-

Methylene blue solution

-

Chloroform

-

0.2 N HCl

-

Spectrophotometer

Procedure:

-

Adjust the pH of the cell-free supernatant to 2.3 ± 0.2 using 1 N HCl.

-

Extract the rhamnolipids by adding an equal volume of ethyl acetate, vortexing vigorously, and separating the phases by centrifugation. Repeat this extraction three times.

-

Combine the ethyl acetate extracts and evaporate to dryness.

-

Dissolve the dried extract in chloroform.

-

Add methylene blue solution, vortex for 5 minutes, and incubate for 15 minutes at room temperature.

-

Transfer the lower chloroform phase to a new tube and mix with 0.2 N HCl.

-

Centrifuge to separate the phases.

-

Transfer the lower, blue chloroform phase to a 96-well plate.

-

Measure the absorbance at 638 nm.

-

Determine the rhamnolipid concentration using a standard curve prepared with known concentrations of rhamnolipids.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the impact of C12-HSL on virulence factor production.

Caption: A generalized workflow for studying C12-HSL's effect on virulence.

Conclusion

This compound is a central regulator of virulence in Pseudomonas aeruginosa and other Gram-negative bacteria. Its role in activating the las quorum sensing system and subsequently a cascade of virulence factor production makes it a critical molecule in bacterial pathogenesis. A thorough understanding of the mechanisms of C12-HSL action and its quantitative impact on virulence is essential for the development of novel anti-virulence strategies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate role of C12-HSL and to explore avenues for the therapeutic targeting of quorum sensing pathways. The development of quorum sensing inhibitors that can disrupt C12-HSL signaling holds significant promise as a next-generation approach to combatting bacterial infections.

References

- 1. Rhamnolipids produced by Pseudomonas: from molecular genetics to the market - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espace.inrs.ca [espace.inrs.ca]

- 3. researchgate.net [researchgate.net]

- 4. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudomonas aeruginosa N-3-oxo-dodecanoyl-homoserine Lactone Elicits Changes in Cell Volume, Morphology, and AQP9 Characteristics in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Microbial Architects of N-Dodecanoyl-DL-homoserine Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) and its derivatives are key quorum-sensing signal molecules primarily produced by a range of Gram-negative bacteria. These molecules play a pivotal role in regulating virulence, biofilm formation, and other collective behaviors, making them a significant area of interest for antimicrobial drug development and the study of microbial ecology. This technical guide provides an in-depth exploration of the primary natural producers of C12-HSL, detailing the associated signaling pathways, quantitative production data, and comprehensive experimental protocols for their extraction, detection, and quantification.

Introduction: The Language of Bacteria

Bacteria utilize a sophisticated form of chemical communication known as quorum sensing (QS) to coordinate gene expression in response to population density. A prominent class of signaling molecules involved in this process within Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs). Among these, this compound (C12-HSL) and its oxidized (3-oxo-C12-HSL) and hydroxylated (3-OH-C12-HSL) variants are of particular interest due to their involvement in the pathogenicity of several clinically significant bacteria. Understanding the natural producers of these molecules is the first step towards developing strategies to intercept these communication pathways and mitigate bacterial virulence.

Primary Bacterial Producers of C12-HSL and its Derivatives

The production of C12-HSL and its analogues is predominantly observed in the Proteobacteria phylum. The following sections detail the key bacterial species known for their synthesis of these long-chain AHLs.

Pseudomonas aeruginosa

This opportunistic human pathogen is one of the most well-studied producers of 3-oxo-C12-HSL. In P. aeruginosa, this molecule is a central component of the hierarchical las quorum-sensing system, which regulates the expression of numerous virulence factors.[1][2]

Acinetobacter baumannii

A notorious multidrug-resistant pathogen, Acinetobacter baumannii primarily produces N-(3-hydroxydodecanoyl)-L-homoserine lactone (3-OH-C12-HSL).[3][4][5] This signaling molecule is synthesized via the AbaI synthase and is crucial for biofilm formation and virulence.[3][6]

Burkholderia cenocepacia

A member of the Burkholderia cepacia complex (Bcc), B. cenocepacia is a significant pathogen in cystic fibrosis patients. While its primary AHL is N-octanoyl-homoserine lactone (C8-HSL), some strains have also been reported to produce other AHLs, and the broader Burkholderia genus is known for its complex QS circuits.[7][8][9]

Fungal Producers: An Uncharted Territory

Current scientific literature does not provide evidence for the natural production of this compound or its derivatives by fungi. In fact, some studies indicate that certain fungi possess the ability to degrade AHLs, suggesting a role in inter-kingdom signaling and competition.

Signaling Pathways and Biosynthesis

The synthesis of C12-HSL and its derivatives is catalyzed by LuxI-family synthases, which utilize S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) as substrates. The resulting AHLs then interact with their cognate LuxR-type transcriptional regulators to modulate gene expression.

The las System in Pseudomonas aeruginosa

The biosynthesis of 3-oxo-C12-HSL in P. aeruginosa is directed by the LasI synthase.[1] Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to the transcriptional regulator LasR, leading to the activation of a cascade of virulence genes.[2]

References

- 1. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Contribution of the AbaI/AbaR Quorum Sensing System to Resistance and Virulence of Acinetobacter baumannii Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. Commonalities and Differences in Regulation of N-Acyl Homoserine Lactone Quorum Sensing in the Beneficial Plant-Associated Burkholderia Species Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of quorum sensing-controlled genes in Burkholderia ambifaria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of N-Dodecanoyl-DL-homoserine Lactone on Eukaryotic Host Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a quorum-sensing molecule primarily produced by Gram-negative bacteria, such as Pseudomonas aeruginosa and Chromobacterium violaceum. Beyond its role in bacterial communication, C12-HSL has been shown to exert significant modulatory effects on eukaryotic host cells, influencing a range of physiological processes from immune responses to apoptosis. This technical guide provides an in-depth overview of the known effects of C12-HSL on eukaryotic host cells, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented here is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, cell biology, and drug development who are investigating the intricate interplay between bacterial signaling molecules and host cell function.

Data Presentation: Quantitative Effects of N-Acyl Homoserine Lactones on Eukaryotic Cells

The following tables summarize the quantitative data from various studies on the effects of this compound and its common analog, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), on eukaryotic host cells.

Table 1: Effects on Cytokine Production

| Cell Line | Acyl-Homoserine Lactone (AHL) | Concentration (µM) | Incubation Time | Cytokine | Change in Production | Reference |

| RAW264.7 (murine macrophage) | This compound (C12-HSL) | 100 | Not specified | TNF-α | Significant increase compared to control | [1] |

| RAW264.7 (murine macrophage) | This compound (C12-HSL) | 100 | Not specified | IL-1β | Significant increase compared to control | [1] |

| THP-1 (human monocytic) | This compound (C12-HSL) | Not specified | Not specified | IL-8 | Induced production | [1] |

| RAW264.7 (murine macrophage) | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 50 | 5 hours | TNF-α | 40% decrease in LPS-stimulated cells | [2] |

| Peritoneal macrophages (murine) | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 20-50 | 24 hours | IL-10 | Amplified production in LPS-stimulated cells | [2] |

| RAW264.7 (murine macrophage) | N-(3-oxo-C12:2)-HSL | 25-100 | Not specified | IL-1β | 35% decrease in stimulated cells | [3] |

| RAW264.7 (murine macrophage) | N-(3-oxo-C12:2)-HSL | 25-100 | Not specified | TNF-α | 40% decrease in stimulated cells | [3] |

| Bone Marrow-Derived Macrophages | N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) | 50 | 2 hours | TNF-α, IL-1β, IL-6, IL-8, MCP-1 | Up to twofold increase | [4] |

Table 2: Effects on Cell Viability and Apoptosis

| Cell Line | Acyl-Homoserine Lactone (AHL) | Concentration (µM) | Incubation Time | Effect | Reference |

| Bone Marrow-Derived Macrophages | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 12-50 | Not specified | Induction of apoptosis | [5] |

| RAW264.7 (murine macrophage) | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 12.5-100 | Not specified | Induction of apoptosis and cell death | [5] |

| Neutrophils | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Not specified | Not specified | Induction of apoptosis | [6] |

| Jurkat T lymphocytes | N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | Not specified | Not specified | Rapid induction of apoptosis | [7] |

| Macrophage and Epithelial cells | N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) | >50 | Not specified | >70% decrease in viability | [4] |

Table 3: Effects on Signaling Pathway Activation

| Cell Line | Acyl-Homoserine Lactone (AHL) | Concentration (µM) | Incubation Time | Pathway | Effect | Reference | |---|---|---|---|---|---| | RAW/kB (murine macrophage reporter) | this compound (C12-HSL) | Not specified | 6 hours | NF-κB | Significant increase in luciferase expression |[1] | | RAW264.7 (murine macrophage) | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 50 | 15 min & 2 hr | p38 MAPK | Stimulation of p38 phosphorylation |[2] | | Human Macrophages | N-(3-oxododecanoyl)-L-homoserine lactone (3O-C(12)-HSL) | Not specified | Not specified | p38 MAPK | Activation of p38 MAPK signaling pathway |[8] | | RAW264.7 (murine macrophage) | N-(3-oxo-C12:2)-HSL | Not specified | Not specified | JAK-STAT | Inhibition of JAK1 and STAT1 phosphorylation |[3] | | Mouse Embryonic Fibroblasts | N-(3-oxododecanoyl)-homoserine lactone (HSL-C12) | Not specified | 4 hours | PERK | Activation of PERK, leading to eIF-2α phosphorylation |[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on eukaryotic cells.

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 (murine macrophage-like): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

-

THP-1 (human monocytic): Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. Maintain at 37°C in a humidified atmosphere with 5% CO2. For differentiation into macrophage-like cells, treat with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 nM for 48-72 hours.

-

-

AHL Preparation: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically <0.1%).

-

Treatment: Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere and grow to a suitable confluency (typically 70-80%). Replace the medium with fresh medium containing the desired concentrations of C12-HSL or vehicle control (medium with the same concentration of DMSO). Incubate for the specified duration of the experiment.

Cytokine Production Analysis (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Procedure:

-

After treating the cells with C12-HSL for the desired time, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cells or debris.

-

Perform the ELISA for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-8) using a commercially available ELISA kit according to the manufacturer's instructions.

-

Briefly, this involves coating a 96-well plate with a capture antibody specific for the cytokine, adding the cell supernatants, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

-

Quantify the cytokine concentration by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

-

NF-κB Activation Assay (Luciferase Reporter Assay)

-

Principle: This assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway leads to the transcription of the luciferase gene, and the resulting light emission is proportional to NF-κB activity.

-

Procedure:

-

Transfect the host cells (e.g., RAW264.7 or HEK293) with a plasmid containing the NF-κB luciferase reporter construct. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is recommended for normalization of transfection efficiency.

-

After transfection, treat the cells with C12-HSL or a known NF-κB activator (e.g., TNF-α) as a positive control.

-

Lyse the cells using a passive lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.

-

If a dual-luciferase system is used, measure the activity of both firefly and Renilla luciferases sequentially.

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

MAPK Pathway Activation Analysis (Western Blotting)

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

-

Procedure:

-

Treat cells with C12-HSL for various time points.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the MAPK or a housekeeping protein (e.g., β-actin or GAPDH).

-

Apoptosis Detection (TUNEL Assay)

-

Principle: The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTP.

-

Procedure:

-

Culture and treat cells with C12-HSL on coverslips or in culture plates.

-

Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

-

Permeabilize the cells to allow the TdT enzyme to enter the nucleus.

-

Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTP (e.g., FITC-dUTP).

-

Wash the cells to remove unincorporated labeled nucleotides.

-

Counterstain the nuclei with a DNA stain such as DAPI or propidium (B1200493) iodide.

-

Analyze the cells using a fluorescence microscope or flow cytometer. Apoptotic cells will exhibit green fluorescence from the incorporated FITC-dUTP.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for studying its effects.

Caption: Signaling pathways activated by C12-HSL in eukaryotic host cells.

Caption: General experimental workflow for studying C12-HSL effects.

Conclusion

This compound and its analogs are potent bacterial signaling molecules that have profound effects on eukaryotic host cells. The accumulated evidence clearly demonstrates their ability to modulate immune responses, trigger apoptosis, and activate key intracellular signaling pathways. The dose-dependent and sometimes contradictory effects reported in the literature highlight the complexity of these interactions and underscore the need for standardized experimental protocols and careful data interpretation. This technical guide provides a foundational resource for researchers aiming to further unravel the mechanisms of inter-kingdom signaling and for drug development professionals exploring the therapeutic potential of targeting these pathways in infectious and inflammatory diseases. A thorough understanding of the effects of C12-HSL on host cells is crucial for developing novel strategies to combat bacterial infections and their associated pathologies.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Downregulation of IL-8 and IL-10 by the Activation of Ca2+-Activated K+ Channel KCa3.1 in THP-1-Derived M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Purification of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of N-Dodecanoyl-DL-homoserine lactone (C12-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria. The methodologies described herein are essential for researchers studying bacterial communication, biofilm formation, and virulence, as well as for professionals in drug development targeting quorum sensing pathways.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules utilized by a wide range of Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1][2] this compound (C12-HSL) is a prominent member of this family, playing a crucial role in the regulation of virulence factors and biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa.[3][4][5] The ability to obtain high-purity C12-HSL is critical for in-depth studies of its biological functions and for the screening and development of novel anti-quorum sensing therapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and purification of AHLs from complex biological matrices.[6][7] This document outlines the protocols for the extraction and subsequent purification of C12-HSL using reversed-phase HPLC.

Data Presentation: HPLC Parameters for AHL Separation

The following table summarizes typical experimental conditions for the separation of N-acyl homoserine lactones, including C12-HSL, using reversed-phase HPLC, as compiled from various studies.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Restek Pinnacle II C18 (250 x 4.6 mm, 5 µm)[8] | Agilent SB-C18 (2.1 x 50.0 mm)[9][10] | Agilent C18 (2.0 x 150.0 mm)[9][10] | Aquasep C18 (2.1 x 150 mm)[11] |

| Mobile Phase A | Water with 0.2% Acetic Acid | Water with 0.1% Formic Acid[9][10] | Water with 0.1% Glacial Acetic Acid[9][10] | Water with 0.1% Formic Acid[11] |

| Mobile Phase B | Acetonitrile[8] | Acetonitrile (B52724) with 0.1% Formic Acid[9][10] | Methanol (B129727) with 0.1% Glacial Acetic Acid[9][10] | Acetonitrile with 0.1% Formic Acid[11] |

| Gradient | Isocratic: 75% B[8] | 10% B for 3 min, then to 100% B in 21 min[9][10] | 10% B for 5 min, then to 90% B in 30 min[9][10] | 20% A for 2 min, then linear ramp to 100% B in 28 min[11] |

| Flow Rate | 1.0 mL/min[8] | 400 µL/min[9][10] | 200 µL/min[9][10] | Not specified |

| Detection (UV) | 205 nm[8] | 210 nm[9][10] | 210 nm[9][10] | Not specified |

| Column Temp. | Not specified | 30°C[9][10] | 30°C[9][10] | Not specified |

Experimental Protocols

Extraction of C12-HSL from Bacterial Culture Supernatants

This protocol describes the extraction of C12-HSL from bacterial culture supernatants prior to HPLC purification.

Materials:

-

Bacterial culture grown to the stationary phase.

-

Ethyl acetate (B1210297) (acidified with 0.1% formic acid).[9][10]

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Rotary evaporator.

-

Nitrogen gas stream.

-

HPLC-grade methanol or acetonitrile.

-

Centrifuge and sterile filters (0.22 µm).

Procedure:

-

Centrifuge the bacterial culture (e.g., 600 mL) at 12,000 x g for 10 minutes at 4°C to pellet the cells.[9][10]

-

Filter the resulting supernatant through a 0.22 µm filter to remove any remaining cells and debris.[9][10]

-

Transfer the cell-free supernatant to a separatory funnel and perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Shake vigorously and allow the layers to separate.[9][10]

-

Collect the upper organic layer. Repeat the extraction process two more times with equal volumes of acidified ethyl acetate.[9][10]

-

Pool the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate to remove residual water.

-

Filter the dried extract to remove the drying agent.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 30-40°C.[1][9][10]

-

Dry the final residue under a gentle stream of nitrogen gas.[9][10]

-

Reconstitute the dried extract in a small volume (e.g., 1-2 mL) of HPLC-grade methanol or acetonitrile and store at -20°C until HPLC analysis.[9][10]

HPLC Purification of this compound

This protocol details the purification of C12-HSL from the prepared extract using reversed-phase HPLC.

Instrumentation and Consumables:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particles).[1][8]

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid.[9][10][11]

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.[9][10][11]

-

Syringe filters (0.22 µm) for sample clarification.

-

Autosampler vials.

-

Fraction collector.

Procedure:

-

System Equilibration: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[8][9][10]

-

Sample Preparation: Prior to injection, filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.

-

Injection: Inject an appropriate volume (e.g., 10-50 µL) of the filtered sample onto the column.

-

Chromatographic Separation: Elute the sample using a linear gradient. A typical gradient for separating a range of AHLs, which can be adapted for C12-HSL, is as follows:

-

Detection: Monitor the elution profile at a wavelength of 210 nm.[1][9][10]

-

Fraction Collection: Collect the fractions corresponding to the peak of interest. The retention time for C12-HSL will be relatively long due to its long acyl chain. It is advisable to first run a C12-HSL standard to determine its exact retention time under the specific chromatographic conditions.

-

Post-Purification Analysis: Analyze the collected fractions for purity, for example, by re-injecting a small aliquot onto the HPLC or by using mass spectrometry (MS) for confirmation.

-

Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified C12-HSL.

Visualizations

Quorum Sensing Signaling Pathway

The following diagram illustrates the general mechanism of quorum sensing in Gram-negative bacteria involving N-acyl homoserine lactones.

Caption: A generalized diagram of the LuxI/LuxR-type quorum sensing circuit.

Experimental Workflow for C12-HSL Purification

This diagram outlines the key steps involved in the purification of C12-HSL from a bacterial culture.

Caption: Workflow for the extraction and HPLC purification of C12-HSL.

References

- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 4. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 10. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Application Note: High-Sensitivity Detection and Quantification of N-Dodecanoyl-DL-homoserine lactone by Mass Spectrometry

Introduction

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. AHLs are crucial for quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner. In many Gram-negative bacteria, this coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic production, making the detection and quantification of these molecules a significant area of research in microbiology and drug development.[1][2][3][4][5] High-performance liquid chromatography coupled with mass spectrometry (LC-MS) offers a rapid, specific, and sensitive method for the analysis of C12-HSL and other AHLs directly from biological samples.[1]

Principle of Mass Spectrometry Detection

Mass spectrometry (MS) is a powerful analytical technique for the detection and quantification of AHLs.[4] When coupled with a separation technique like liquid chromatography (LC), it allows for the accurate measurement of specific molecules in complex mixtures. The process involves the ionization of the target molecule, in this case, C12-HSL, and the subsequent separation of the resulting ions based on their mass-to-charge ratio (m/z).